Structural Confirmation: Differentiating Bortezomib Impurity 10 from Monomeric Bortezomib API
Bortezomib Impurity 10 is unequivocally identified as a trimeric bortezomib species, whereas the API is a monomer. This difference in molecular weight and structure is critical for accurate chromatographic peak assignment. The trimer has a molecular weight of 1098.7 g/mol [1], which is approximately three times that of the monomeric bortezomib API (MW ~384.2 g/mol). This large mass difference ensures baseline separation in size-exclusion chromatography (SEC) and distinct retention times in reverse-phase HPLC, allowing for confident discrimination from the API peak and other process impurities. Without a pure reference standard, this peak could be misidentified as an unknown or a different impurity, leading to incorrect impurity profiling [2].
| Evidence Dimension | Molecular Weight |
|---|---|
| Target Compound Data | 1098.7 g/mol |
| Comparator Or Baseline | Bortezomib API (Monomer): ~384.2 g/mol |
| Quantified Difference | ~2.86x higher molecular weight |
| Conditions | Calculated based on molecular formula |
Why This Matters
This substantial molecular weight difference ensures unambiguous chromatographic separation and identification, which is essential for accurate quantification in stability-indicating methods.
- [1] SynZeal. Bortezomib Impurity 10 (Bortezomib Trimer). Product Datasheet. Accessed 2026. View Source
- [2] Purushotham Reddy C, et al. Separation, identification and characterization of stress degradation products of bortezomib using HPLC and LC-MS. Eur J Mass Spectrom. 2021;27(2-3):89-100. View Source
